Methyl 7a,12a-dihydroxy-5b-chol-3-enoate

Description

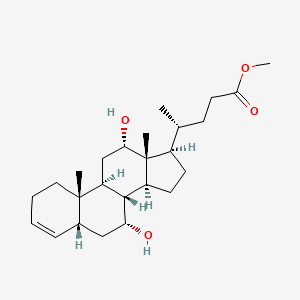

Methyl 7α,12α-dihydroxy-5β-chol-3-enoate is a synthetic bile acid derivative characterized by a cholane backbone (24-carbon steroid nucleus) with a 5β-configuration, a double bond at the C3 position, and hydroxyl groups at C7α and C12α. The methyl ester at C24 enhances its stability and lipophilicity compared to free bile acids.

Key structural features:

- 5β-cholane nucleus: Ensures planar conformation, critical for binding to nuclear receptors like FXR.

- C3 double bond (chol-3-enoate): Influences rigidity and electronic properties.

- 7α- and 12α-hydroxyl groups: Mediate hydrogen bonding and solubility.

- Methyl ester at C24: Modifies bioavailability and resistance to enzymatic hydrolysis.

Properties

IUPAC Name |

methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5,7,15-21,23,26-27H,6,8-14H2,1-4H3/t15-,16+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNYCDBHORSDKX-KGFCUSQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC=C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC=C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561088 | |

| Record name | methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77731-11-4 | |

| Record name | Methyl (5β,7α,12α)-7,12-dihydroxychol-3-en-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77731-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7a,12a-dihydroxy-5b-chol-3-enoate typically involves multi-step organic reactions. One common method includes the esterification of 7a,12a-dihydroxy-5b-chol-3-enoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

Substitution: This reaction can replace hydroxyl groups with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Chemistry

- Reference Standard : The compound is utilized as a reference standard in analytical chemistry. It aids in the calibration of instruments used for measuring bile acids and their derivatives.

- Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Bile Acid Metabolism : Methyl 7a,12a-dihydroxy-5b-chol-3-enoate is studied for its role in bile acid metabolism. It influences cholesterol metabolism and affects cellular processes related to lipid homeostasis .

- Cellular Signaling : The compound interacts with specific molecular targets and pathways, modulating enzyme activity and gene expression. This interaction is vital for understanding its biological effects.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic applications in treating conditions related to cholesterol metabolism and liver function. Its bioactive properties make it a candidate for developing new medications targeting metabolic disorders .

- Neurodegenerative Disorders : Some studies suggest that derivatives of bile acids, including this compound, may have applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their mitochondrial rescue properties .

Industry

- Pharmaceutical Production : this compound is used in the pharmaceutical industry as a precursor for synthesizing other bioactive compounds. Its unique properties facilitate the development of new drugs .

Chemical Properties and Reactions

This compound undergoes various chemical reactions that are pivotal for its applications:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl groups to ketones or carboxylic acids | Pyridinium dichromate, dimethyldioxirane |

| Reduction | Reduces double bonds or carbonyls to alcohols | Zinc borohydride, catalytic hydrogenation |

| Substitution | Replaces hydroxyl groups with other functional groups | Alkylating agents like thionyl chloride |

Case Studies

Several case studies highlight the compound's applications:

- Analytical Chemistry : In gas-liquid chromatographic analysis of bile acids, this compound has been used as an internal standard due to its stability during hydrolysis .

- Therapeutic Research : Studies have demonstrated that modifications of bile acids can enhance their therapeutic efficacy against neurodegenerative disorders by improving mitochondrial function .

Mechanism of Action

The mechanism of action of Methyl 7a,12a-dihydroxy-5b-chol-3-enoate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 7-Keto-3α,12α-Dihydroxy-5β-cholanoate

- Structure : Differs by the presence of a 7-keto group instead of 7α-OH and a saturated C3 position.

- Impact : The keto group reduces hydrogen-bonding capacity and increases oxidative stability. Studies suggest 7-keto derivatives are less efficient substrates for bile acid transporters but may exhibit enhanced anti-inflammatory properties .

3α-Acetyloxy-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester

- Structure : Contains an acetylated 3α-OH group.

- Impact : Acetylation blocks enzymatic deconjugation at C3, prolonging metabolic half-life. This modification is exploited in prodrug design to improve intestinal absorption .

1β,3α,7α-Trihydroxy-5β-cholanoic Acid

Stereochemical and Positional Isomers

12-Ketochenodeoxycholic Acid (12-Keto-CDCA)

- Structure : Shares the 7α-OH and 5β-cholane core but replaces 12α-OH with a 12-keto group .

- Impact : The keto group at C12 disrupts hydrogen bonding with ileal bile acid transporters, reducing reabsorption efficiency. 12-Keto-CDCA is studied for its role in regulating cholesterol homeostasis .

3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid

Metabolic Efficiency

- Substrate Specificity: Methyl 7α,12α-dihydroxy-5β-chol-3-enoate is a less efficient substrate for hepatic 5β-reductase compared to saturated analogs, as the C3 double bond impedes enzyme binding .

- Enzymatic Modifications : The 7α-OH group is critical for recognition by CYP8B1, a key enzyme in cholic acid synthesis. Derivatives lacking this group (e.g., 7-keto) bypass this pathway .

Therapeutic Potential

- FXR Modulation : The methyl ester derivative shows moderate FXR activation (EC50 ~5 μM), making it a candidate for treating cholestasis. In contrast, 12-keto-CDCA is a stronger FXR antagonist .

- Anti-inflammatory Effects : Compounds with acetylated or keto groups exhibit reduced pro-inflammatory cytokine release in macrophage models compared to hydroxyl-rich analogs .

Biological Activity

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate is a complex organic compound with significant biological activity. Its molecular formula is , and it is characterized by the presence of multiple hydroxyl groups and a cholestane backbone. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

This compound is synthesized through multi-step organic reactions, primarily involving the esterification of 7a,12a-dihydroxy-5b-chol-3-enoic acid with methanol under controlled conditions. The compound's structure contributes to its unique biological properties, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to its ability to modulate various cellular processes:

- Enzyme Modulation : The compound influences enzyme activities that are crucial for metabolic pathways.

- Gene Expression : It affects the expression of genes involved in lipid metabolism and other physiological processes.

- Cellular Signaling : It interacts with signaling pathways that regulate cellular responses to various stimuli.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is essential for protecting cells from oxidative stress and may play a role in preventing chronic diseases associated with oxidative damage .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of inflammatory bowel disease. It has shown potential in reducing inflammation markers and improving gut health by modulating inflammatory pathways .

Potential Therapeutic Applications

This compound has been explored for its therapeutic potential in various conditions:

- Cardiovascular Health : Due to its influence on lipid metabolism, it may contribute to cardiovascular health by regulating cholesterol levels.

- Metabolic Disorders : Its role in metabolic pathways suggests potential applications in managing metabolic disorders such as obesity and diabetes .

- Gastrointestinal Disorders : The compound's anti-inflammatory properties may be beneficial in treating gastrointestinal disorders like ulcerative colitis .

Case Studies and Research Findings

A number of studies have documented the biological effects of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.